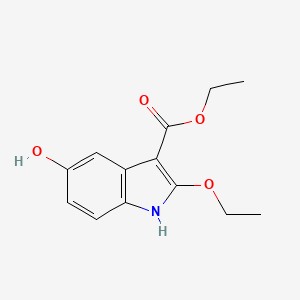

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Natural Products and Synthetic Chemistry

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged" framework in medicinal chemistry. researchgate.net Its derivatives are widespread in nature and are fundamental to various biological processes. rsc.org Many natural products, alkaloids, and other bioactive molecules feature the indole core as their primary active component. nih.govresearchgate.net

Prominent examples of naturally occurring indole derivatives include the essential amino acid Tryptophan, the neurotransmitter Serotonin (B10506), and the hormone Melatonin which regulates sleep. nih.gov The structural versatility of the indole ring allows it to be a foundational component in a vast array of synthetic compounds as well. mdpi.com In the realm of synthetic chemistry, the indole nucleus is a versatile building block for creating compounds with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed indole-based compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties, among others. researchgate.netnih.gov This broad range of biological activity makes the indole scaffold a subject of continuous and intensive research in the quest for new therapeutic agents. nih.govmdpi.com

Overview of the 5-Hydroxyindole (B134679) Substructure in Bioactive Compounds

Within the large family of indole derivatives, the 5-hydroxyindole substructure holds particular importance. researchgate.net This motif is a characteristic feature of numerous bioactive compounds, including the vital neurotransmitter serotonin (5-hydroxytryptamine). mdpi.com The presence of the hydroxyl group at the 5-position of the indole ring can significantly influence the molecule's biological activity.

The 5-hydroxyindole moiety is a key component in a variety of synthetic compounds developed for therapeutic purposes. mdpi.com For instance, gut bacteria can metabolize 5-hydroxytryptophan (B29612) into 5-hydroxyindole, which has been shown to be a potent stimulant of intestinal motility by acting on L-type calcium channels. nih.govnih.gov Furthermore, synthetic derivatives of 5-hydroxyindole-3-carboxylic acids and their esters have been investigated as potential agents against breast cancer. nih.gov The synthesis of this important substructure is often achieved through methods like the Nenitzescu indole synthesis, which remains a valuable tool for creating these privileged structures. researchgate.net

Rationale for Investigating Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate and Related Analogs

The scientific interest in this compound stems from the established biological activities of the core ethyl 5-hydroxy-indole-3-carboxylate scaffold. Research has demonstrated that derivatives of this structure are potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of pro-inflammatory leukotrienes. nih.gov This makes the scaffold an attractive target for the development of new anti-inflammatory therapies. nih.gov

The rationale for investigating the specific compound, this compound, lies in the systematic exploration of structure-activity relationships (SAR). In drug discovery, chemists methodically alter different parts of a lead compound to understand how these changes affect its biological activity. Previous studies have explored modifications at various positions of the indole ring, such as adding a methyl group at the N1-position or a phenylthiomethyl group at the C2-position, leading to potent 5-LO inhibitors. nih.govmedchemexpress.com

The introduction of a 2-ethoxy group is a logical next step in this exploration. An ethoxy group (-OCH2CH3) can influence the compound's electronic properties, lipophilicity, and steric profile. These factors are critical in determining how the molecule interacts with its biological target. By synthesizing and evaluating this compound, researchers can gain valuable insights into the SAR of this class of compounds, potentially leading to the discovery of new analogs with enhanced potency, selectivity, or improved pharmacokinetic properties for treating inflammatory conditions, viral diseases, or cancer. nih.govresearchgate.net

Data on Biologically Active Indole Derivatives

The following table summarizes the biological activities of several key indole derivatives, illustrating the therapeutic potential of this chemical scaffold.

| Compound/Derivative Class | Biological/Pharmacological Activity |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) nih.gov |

| Serotonin (5-hydroxytryptamine) | Neurotransmitter nih.govmdpi.com |

| Arbidol | Antiviral agent nih.gov |

| Ethyl 5-hydroxyindole-3-carboxylate derivatives | 5-Lipoxygenase (5-LO) inhibition (anti-inflammatory) nih.gov |

| 5-Hydroxyindole-3-carboxylic acid and ester derivatives | Cytotoxic effects against breast cancer cells nih.gov |

| Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids | Antiviral activity against influenza A virus researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12-11(13(16)18-4-2)9-7-8(15)5-6-10(9)14-12/h5-7,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFLHDXGPQXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354974 | |

| Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-41-9 | |

| Record name | ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Ethoxy 5 Hydroxy 1h Indole 3 Carboxylate and Its Analogs

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined over time. These classical methods, along with modern transition metal-catalyzed strategies, provide a versatile toolkit for accessing a wide array of substituted indoles.

Nenitzescu Indole Synthesis and its Variants for 5-Hydroxyindoles

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful and direct method for preparing 5-hydroxyindole (B134679) derivatives. wikipedia.orgwikipedia.orgpharmaguideline.com This reaction typically involves the condensation of a 1,4-benzoquinone (B44022) with a β-enamino ester. synarchive.comorganicreactions.org The versatility of this method allows for the introduction of various substituents on the indole ring, making it highly relevant for the synthesis of complex indoles. wikipedia.org

The mechanism of the Nenitzescu reaction is understood to proceed through a series of steps, including a Michael addition, a nucleophilic attack by the enamine, and a subsequent elimination to form the aromatic indole ring. wikipedia.orgwikipedia.org The reaction is often carried out in polar solvents to achieve optimal results. wikipedia.org

Key Features of the Nenitzescu Indole Synthesis:

| Feature | Description |

| Reactants | 1,4-benzoquinone and a β-aminocrotonic ester (or other β-enamino carbonyl compound). wikipedia.org |

| Product | 5-hydroxyindole derivatives. wikipedia.orgchemicalbook.com |

| Catalysis | Typically acid-catalyzed. synarchive.com |

| Key Intermediates | The reaction proceeds through intermediates arising from carbon-carbon bond formation between the enamine and the benzoquinone. rsc.org |

Variants of the Nenitzescu synthesis have been developed to improve yields and expand its scope. For instance, solid-phase variations have been reported, where the reaction is conducted on a polymer scaffold. wikipedia.org The use of Lewis acids as catalysts has also been explored to promote the reaction. unina.it Furthermore, an atroposelective Nenitzescu indole synthesis has been developed using a chiral chromium(III) salen complex as a catalyst, yielding 5-hydroxybenzo[g]indoles with high enantiomeric excess. rwth-aachen.denih.gov

Reissert Indole Synthesis and Related Cyclization Routes

The Reissert indole synthesis is another classical method for constructing the indole nucleus, particularly useful for preparing indole-2-carboxylic acids and their derivatives. chemicalbook.comwikipedia.org The reaction begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated upon heating to afford the parent indole. wikipedia.org

The mechanism involves the formation of a carbanion at the methyl group of the o-nitrotoluene, which then acts as a nucleophile, attacking the diethyl oxalate. youtube.comyoutube.com Subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the indole ring. youtube.comyoutube.com

Steps in the Reissert Indole Synthesis:

| Step | Transformation | Reagents |

| 1 | Condensation | o-nitrotoluene, diethyl oxalate, potassium ethoxide. wikipedia.org |

| 2 | Reductive Cyclization | Zinc in acetic acid, or other reducing agents. wikipedia.orgresearchgate.net |

| 3 | (Optional) Decarboxylation | Heat. wikipedia.org |

Modifications of the Reissert synthesis exist, such as an intramolecular version where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Transition Metal-Catalyzed and Other Cyclization Strategies for Indole Ring Formation

In recent decades, transition metal-catalyzed reactions have emerged as powerful and efficient tools for the synthesis of indoles, offering high selectivity and milder reaction conditions compared to some classical methods. researchgate.net These contemporary strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

Palladium-catalyzed methodologies are particularly prominent. For instance, the palladium-catalyzed annulation of ortho-iodoanilines with aldehydes or ketones provides a direct route to substituted indoles. organic-chemistry.org Another approach involves the oxidative cyclization of N-aryl enamines. researchgate.net The Larock indole synthesis, a palladium-catalyzed annulation of o-haloanilines with alkynes, is also a widely used method.

Other transition metals like copper, ruthenium, and iron have also been successfully employed in indole synthesis. organic-chemistry.orgtandfonline.com Copper-catalyzed intramolecular C-N cyclization of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines has been shown to produce indoles in good yields. organic-chemistry.org Ruthenium-catalyzed intermolecular annulation of N-aryl-2-aminopyridines and sulfoxonium ylides offers another pathway to functionalized indoles. tandfonline.com

Beyond transition metal catalysis, other modern cyclization strategies include free radical cyclizations and electrochemical methods. organic-chemistry.orgnih.gov These approaches provide alternative avenues for constructing the indole ring system, often with unique functional group tolerance.

Targeted Synthesis of Ethyl 2-Ethoxy-5-Hydroxy-1H-Indole-3-Carboxylate

The synthesis of the specifically substituted this compound would likely employ the Nenitzescu reaction due to its directness in forming the 5-hydroxyindole core. The challenge lies in the introduction of the 2-ethoxy group.

Elaboration of Precursors and Key Intermediates

The key to synthesizing this compound via the Nenitzescu reaction is the use of a specifically designed β-enamino ester precursor. In this case, the enamine must bear an ethoxy group at the β-position.

The likely precursors for this synthesis would be:

1,4-Benzoquinone : This would provide the benzene (B151609) ring portion of the indole and the hydroxyl group at the 5-position.

Ethyl 3-amino-2-ethoxy-2-butenoate (or a similar β-amino, α-ethoxy acrylate (B77674) derivative): This precursor is crucial as it would introduce the ethoxy group at the 2-position and the ethyl carboxylate at the 3-position of the final indole product.

The synthesis of the required enamine precursor, ethyl 3-amino-2-ethoxyacrylate, would be a critical step. This could potentially be prepared from ethyl 2-ethoxyacetoacetate and a source of ammonia.

Optimization of Reaction Conditions and Reagent Selection

Optimizing the reaction conditions for the Nenitzescu synthesis of this compound would be essential to maximize the yield and purity of the final product.

Parameters for Optimization:

| Parameter | Considerations |

| Solvent | Polar solvents such as acetone (B3395972), ethanol (B145695), or nitromethane (B149229) are often preferred for the Nenitzescu reaction. wikipedia.orgresearchgate.net |

| Catalyst | While often acid-catalyzed, the use of Lewis acids like zinc chloride (ZnCl₂) or zinc iodide (ZnI₂) has been shown to improve yields in some Nenitzescu reactions. unina.itmdpi.commdpi.com |

| Temperature | The reaction temperature can significantly influence the reaction rate and the formation of side products. Reactions are often carried out at reflux. organicreactions.org |

| Reaction Time | Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent degradation of the product. |

The selection of reagents is also critical. The purity of the 1,4-benzoquinone and the β-enamino ester precursor will directly impact the outcome of the reaction. Careful purification of these starting materials would be a necessary prerequisite for a successful synthesis. The choice of the base for the preparation of the enamine can also influence its stability and reactivity.

Green Chemistry Approaches in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to mitigate the environmental impact of traditional methods. These approaches prioritize the use of less hazardous solvents, catalysts, and energy sources, aiming for higher efficiency and reduced waste.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. tandfonline.com In indole synthesis, MW-assisted reactions can be conducted in various media, including water, which serves as a green solvent. tandfonline.com For instance, a one-pot, three-component synthesis of indole–dihydrofuran biheterocycles has been achieved with high yields (85-98%) by irradiating a mixture of 3-cyanoacetyl indole, N-phenacylpyridinium bromide, and an aromatic aldehyde in water at 180 watts. tandfonline.com Another example involves the synthesis of 3-(Trifluoromethyl) indoles by heating the reactants under microwave irradiation at 100°C for just 3 minutes. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions through acoustic cavitation. This technique has been successfully used for the synthesis of novel 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles. The reaction, a three-component condensation of indoles, aromatic aldehydes, and malononitrile, is carried out in ethanol at 60°C under ultrasonic irradiation, using potassium dihydrogen phosphate (B84403) (KH2PO4) as a catalyst. nih.gov

Ionic Liquids and Novel Catalysts: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure and high thermal stability. researchgate.net They can act as both the solvent and catalyst in indole synthesis. nih.gov Novel SO3H-functionalized ionic liquids have been designed and successfully used as catalysts for the one-pot Fischer indole synthesis in water, achieving yields of 68–96%. rsc.org The use of water as a medium and the ability to separate the indole products by simple filtration make this a particularly green method. rsc.org

The synergy of combining these green techniques, such as using microwaves or ultrasound in conjunction with ionic liquids, represents a promising frontier for developing even more sustainable synthetic protocols for indole derivatives. researchgate.net

Derivatization Strategies of the this compound Core

The this compound core possesses several reactive sites that can be selectively modified to generate a library of analogs. These sites include the indole nitrogen (N-1), the C-2 position, the C-3 ethyl carboxylate, the C-5 hydroxyl group, and other positions on the benzene ring.

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a common site for functionalization, typically through alkylation or acylation, which can significantly influence the molecule's properties.

N-Alkylation: The alkylation of the indole nitrogen can be achieved under basic conditions. A common method involves treating the indole ester with an alkylating agent in the presence of a base like aqueous potassium hydroxide (B78521) (KOH) in acetone. mdpi.com This method allows for the introduction of various alkyl groups, such as allyl and benzyl, onto the N-1 position. mdpi.com By adjusting the reaction conditions, such as increasing the amount of aqueous KOH and refluxing, it is possible to achieve both N-alkylation and hydrolysis of the C-3 ester in a single step to yield the corresponding N-alkylated indole-2-carboxylic acids. mdpi.com

N-Acylation: N-acylation introduces a carbonyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in pharmaceuticals. beilstein-journals.org While this reaction can be challenging due to the relatively low nucleophilicity of the indole nitrogen, several methods have been developed. researchgate.net One approach uses thioesters as a stable acyl source in a base-promoted reaction, offering a mild and chemoselective method. beilstein-journals.org Another strategy involves the direct acylation of indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which has proven effective, especially for indoles with electron-withdrawing groups at the C-5 position. researchgate.net A key intermediate for further derivatization, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, can be synthesized by N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride.

Table 1: Examples of N-1 Modifications on Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, aq. KOH, Acetone, 20°C | N-Alkyl-indole-2-carboxylate | mdpi.com |

| N-Alkylation & Hydrolysis | Alkyl halide, excess aq. KOH, Acetone, Reflux | N-Alkyl-indole-2-carboxylic acid | mdpi.com |

| N-Acylation | S-Alkyl thioester, Cs2CO3, Xylene, 140°C | N-Acylindole | beilstein-journals.org |

| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acylindole | researchgate.net |

| N-Acylation | Chloroacetyl chloride, Triethylamine (B128534) | N-(2-chloroacetyl)indole |

Substitutions at the C-2 Position (e.g., phenylthiomethyl, alkyl, amino, ethoxy)

The C-2 position of the indole ring is another key site for introducing chemical diversity.

Phenylthiomethyl Introduction: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate serves as a precursor for synthesizing 2-phenylthiomethyl-indole derivatives. medchemexpress.com These compounds are of interest as potential inhibitors of the 5-lipoxygenase (5-LO) enzyme. medchemexpress.comnih.gov The synthesis and biological evaluation of these derivatives have shown that the substitution pattern on the phenylthiomethyl ring is crucial for their inhibitory potency. nih.gov For example, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate was identified as a particularly potent derivative. nih.gov

Alkylation: Direct C-2 alkylation of indoles with unactivated alkenes can be achieved under metal-free conditions. Studies have shown that both electron-donating and electron-withdrawing substituents on the indole's benzene ring are generally well-tolerated, yielding C-2 alkylated products in moderate to excellent yields. nih.gov

Amination: The introduction of an amino group at the C-2 position can be accomplished through various methods. One approach is a palladium-catalyzed aerobic amination of aryl C-H bonds, which provides a route to indole-2-carboxylates. nih.gov Another method involves an iodine-mediated regioselective C-2 amination, which allows for the preparation of highly substituted 2-aminated indoles. rsc.org A nickel-catalyzed, π-bond directed C-2 amination of indoles with N-heteroarenes has also been reported, offering a scalable and high-yielding methodology with broad functional group tolerance. chemrxiv.org

Functionalization of the C-3 Carboxylate Moiety

The ethyl ester at the C-3 position is a versatile handle for further transformations, including hydrolysis, amidation, and reduction.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. orgsyn.org This is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide in a methanol-water mixture. nih.gov The resulting carboxylic acid is a key intermediate for further reactions, such as amide bond formation. researchgate.net

Amidation: The C-3 carboxylate can be converted into a carboxamide. One route involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine. Another pathway is the direct reaction with hydrazine (B178648) to form the corresponding acyl hydrazide. beilstein-journals.org This hydrazide can then be used in subsequent cyclization reactions to create new heterocyclic rings fused to the indole core. mdpi.combeilstein-journals.org

Transesterification: In the presence of sodium methoxide (B1231860) in methanol, ethyl indol-2-carboxylate can undergo transesterification to yield the corresponding methyl ester, rather than N-alkylation. mdpi.com

Table 2: Transformations of the C-3 Ethyl Carboxylate Group

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrolysis | NaOH, Methanol/Water | Indole-3-carboxylic acid | nih.gov |

| Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | Indole-3-carbohydrazide | mdpi.combeilstein-journals.org |

| Transesterification | NaOMe, Methanol | Methyl indole-3-carboxylate | mdpi.com |

Chemical Transformations of the C-5 Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a key feature of this indole scaffold, providing a site for ether and ester formation, which can modulate the compound's biological and physical properties.

O-Alkylation (Etherification): The C-5 hydroxyl group can be alkylated to form ethers. This reaction is typically performed by treating the 5-hydroxyindole with an alkyl halide, such as 1-bromo-2-fluoroethane (B107303) or 2-(2-chloroethoxy)ethanol, in the presence of a base like potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). nih.gov This strategy has been used to introduce fluoro-PEGylated chains onto the indole core. nih.gov

O-Acylation (Esterification): Esterification of the C-5 hydroxyl group can be achieved using acylating agents. For instance, reaction with benzoyl chloride in the presence of triethylamine yields the corresponding 5-benzoyloxy derivative. unina.it Similarly, reaction with trifluoroacetic anhydride (B1165640) can be used to introduce a trifluoroacetyl group at this position. unina.it

Introduction of Substituents at Other Ring Positions (e.g., C-6)

While the primary functional groups offer straightforward derivatization pathways, the benzene portion of the indole ring can also be modified, typically through electrophilic aromatic substitution. The directing effects of the existing hydroxyl and pyrrole (B145914) ring substituents influence the position of new groups. For instance, the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates has been reported, indicating that halogenation can be directed to the C-6 position. researchgate.net Such modifications can be crucial for fine-tuning the biological activity of the resulting compounds.

Formation of Fused Heterocyclic Systems from the Indole Core

The indole nucleus, particularly when functionalized with reactive groups like a hydroxyl moiety, serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the indole ring, combined with the strategic placement of substituents in analogs of this compound, allows for a variety of cyclization strategies to build additional rings onto the core structure. These reactions often exploit the nucleophilicity of the indole ring or the reactivity of the 5-hydroxy group to create new carbon-carbon or carbon-heteroatom bonds, leading to diverse polycyclic structures.

Key reactive sites for annulation on a 5-hydroxyindole core include the C4 position adjacent to the hydroxyl group and the C2/C3 positions within the pyrrole ring. Methodologies such as condensations, oxidative couplings, and multicomponent reactions are employed to forge new heterocyclic rings like pyrans, furans, and pyridines onto the indole framework.

Pyranoindole Synthesis

The synthesis of pyranoindoles is a common strategy for elaborating on 5-hydroxyindole scaffolds. The resulting pyrano[3,2-e]indole core is a feature of several natural alkaloids. nih.gov

One of the most direct methods for constructing a pyran ring fused to the 5- and 4-positions of the indole is the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) (in this case, the 5-hydroxyindole) with a β-ketoester under acidic conditions. mdpi.com For instance, the reaction of 4-hydroxyindoles with β-ketoesters like ethyl benzoylacetate has been shown to yield pyrano[2,3-e]indoles, demonstrating a parallel reactivity pathway that could be applied to 5-hydroxyindole analogs. mdpi.com

Another powerful strategy is the Pictet–Spengler reaction. While traditionally occurring at the C2 position, a modified, base-catalyzed, one-pot reaction sequence has been developed for the regioselective formation of the pyrano[3,2-e]indole core from 5-hydroxytryptamine analogs. nih.gov This reaction proceeds by reacting the 5-hydroxytryptamine with an aldehyde, such as 3-methyl-2-butenal, under basic conditions, which directs the cyclization to the C4 position. nih.gov This approach is crucial for the total synthesis of alkaloids like fontanesine B. nih.gov

The table below summarizes key methodologies for the formation of pyranoindole systems from hydroxyindole precursors.

| Reaction Type | Key Reagents | Fused System Formed | Starting Material Analog | Reference |

|---|---|---|---|---|

| Pechmann Condensation | β-Ketoesters (e.g., ethyl benzoylacetate) | Pyrano[2,3-e]indole | 4-Hydroxyindole | mdpi.com |

| C4 Pictet–Spengler Reaction | Aldehydes (e.g., 3-methyl-2-butenal), Et3N | Pyrano[3,2-e]indole | 5-Hydroxytryptamine | nih.gov |

Benzofuroindole Synthesis

The fusion of a benzofuran (B130515) ring to the indole core creates the benzofuro[3,2-b]indole framework. A prominent strategy to achieve this involves the oxidative coupling of an indole with a phenol. thieme.de This biomimetic approach can be accomplished in a single step using an oxidizing agent like iron(III) chloride, which promotes the coupling of a phenol-derived radical intermediate with the indole nucleus. thieme.de Given that the 5-hydroxyindole structure contains both the necessary indole and phenol moieties within the same molecule, intramolecular versions of this reaction are synthetically valuable.

An alternative approach is the electrooxidative [3+2] annulation between phenol derivatives and N-acetylindoles. researchgate.net This method utilizes anodic oxidation to generate a phenoxy radical and an indole cation radical, which then couple to form the C-C bond necessary for the benzofuro[3,2-b]indoline skeleton. researchgate.net This highlights a powerful, oxidant-free method for constructing this fused system.

The following table details synthetic routes toward benzofuroindole structures.

| Reaction Type | Key Reagents/Conditions | Fused System Formed | Starting Material Analogs | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Iron(III) chloride | Benzofuro[3,2-b]indoline | Indoles and Phenols | thieme.de |

| Electrooxidative [3+2] Annulation | Graphite anode, constant current | Benzofuro[3,2-b]indoline | N-acetylindoles and Phenols | researchgate.net |

| Fischer Indolization | Acidic conditions | Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates | nih.govacs.org |

These synthetic strategies underscore the utility of functionalized indoles as precursors to complex heterocyclic systems. The presence of the 5-hydroxy and 3-carboxylate groups in the target molecule and its analogs offers distinct reactive handles for designing and executing intramolecular cyclizations to generate novel fused frameworks with potential applications in medicinal chemistry and materials science.

Structural Characterization and Spectroscopic Analysis of Ethyl 2 Ethoxy 5 Hydroxy 1h Indole 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy would be the first step in characterizing the proton framework of the target molecule. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. Based on the analysis of related indole (B1671886) structures, the anticipated chemical shifts (δ) are presented in the interactive table below. The signals from the aromatic protons on the indole ring would typically appear in the downfield region, influenced by the electron-donating effects of the hydroxyl and ethoxy groups. The protons of the two ethyl groups (the 2-ethoxy and the 3-carboxylate) would exhibit characteristic quartet and triplet patterns due to spin-spin coupling.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | 8.0 - 9.0 | br s | - |

| OH (Phenolic) | 4.5 - 5.5 | br s | - |

| H-4 (Aromatic) | ~7.0 | d | ~8.5 |

| H-6 (Aromatic) | ~6.8 | dd | ~8.5, ~2.0 |

| H-7 (Aromatic) | ~7.2 | d | ~2.0 |

| OCH₂ (2-ethoxy) | ~4.4 | q | ~7.0 |

| OCH₂ (3-carboxylate) | ~4.3 | q | ~7.1 |

| CH₃ (2-ethoxy) | ~1.4 | t | ~7.0 |

| CH₃ (3-carboxylate) | ~1.3 | t | ~7.1 |

| Note: This is a predictive table based on analogous compounds. Actual values may vary. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons of the indole ring would resonate in the intermediate region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl groups would appear in the upfield region of the spectrum.

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylate) | ~165 |

| C-5 (Aromatic, C-OH) | ~150 |

| C-2 (Aromatic, C-OEt) | ~145 |

| C-7a (Aromatic) | ~135 |

| C-3a (Aromatic) | ~130 |

| C-4 (Aromatic) | ~115 |

| C-7 (Aromatic) | ~112 |

| C-6 (Aromatic) | ~105 |

| C-3 (Aromatic) | ~100 |

| OCH₂ (2-ethoxy) | ~68 |

| OCH₂ (3-carboxylate) | ~60 |

| CH₃ (2-ethoxy) | ~15 |

| CH₃ (3-carboxylate) | ~14 |

| Note: This is a predictive table based on analogous compounds. Actual values may vary. |

Heteronuclear NMR (e.g., ¹⁵N NMR, HMBC, HSQC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the connectivity of the atoms and establish the complete structure, a suite of two-dimensional NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). It would be crucial for establishing the connectivity between the ethyl groups and the indole core, as well as confirming the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure of the molecule.

¹⁵N NMR: While less common, ¹⁵N NMR could provide information about the electronic environment of the indole nitrogen atom.

Without experimental data for the target compound, specific correlations from these experiments cannot be reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₁₃H₁₅NO₄). The expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity.

| Ion (Hypothetical) | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 250.1023 |

| [M+Na]⁺ | 272.0842 |

| [M-H]⁻ | 248.0874 |

| Note: These are calculated values. Experimental verification is required. |

The fragmentation pattern observed in the mass spectrum would also be characteristic. Expected fragmentation pathways would likely involve the loss of the ethyl and ethoxy groups, as well as fragmentation of the indole ring itself, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Indole) | 3300 - 3500 | Stretching |

| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| C-O (Ether & Ester) | 1000 - 1300 | Stretching |

| Note: This is a predictive table based on characteristic functional group frequencies. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an essential technique for the unambiguous determination of the molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related indole derivatives provides insight into the expected structural features.

For instance, the crystal structure of ethyl 1H-indole-2-carboxylate reveals a herringbone molecular packing pattern. In this structure, hydrogen-bonded dimers are formed through interactions between the indole N-H group and a keto oxygen atom, creating centrosymmetric ring motifs. researchgate.net Similarly, studies on 5-methoxy-1H-indole-2-carboxylic acid have identified different polymorphs with distinct packing arrangements, highlighting the importance of intermolecular forces such as O-H···O and N-H···O hydrogen bonds in defining the crystal lattice. nih.gov In one polymorph, cyclic dimers are formed via double hydrogen bonds between the carboxylic acid groups. nih.gov

A comprehensive crystallographic study of the title compound would be invaluable for confirming its precise molecular geometry and understanding the supramolecular architecture. Such a study would provide definitive data on the planarity of the indole ring, the orientation of the ethoxy and ethyl carboxylate substituents, and the nature of the intermolecular interactions.

Table 1: Crystallographic Data for a Related Indole Compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate researchgate.net | C₁₁H₁₁NO₂ | Monoclinic | P2₁/c | 7.975 | 18.891 | 8.868 | 104.45 |

Electronic Spectroscopy for Photophysical Properties (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions and photophysical behavior of a molecule. The indole scaffold is known for its characteristic absorption and fluorescence properties, which are sensitive to the nature and position of substituents.

The UV-visible absorption spectrum of the parent indole molecule in the gas phase exhibits two distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ states. researchgate.net The introduction of a hydroxyl group at the 5-position, as in 5-hydroxyindole (B134679), results in a red-shift (a shift to longer wavelengths) of these absorption bands. researchgate.net This is attributed to the electron-donating nature of the hydroxyl group, which extends the π-conjugation of the indole ring.

For this compound, the presence of the 5-hydroxyl group, along with the 2-ethoxy and 3-carboxylate groups, is expected to further modify the absorption and emission spectra. The UV-visible absorption spectrum of indole-3-carboxylic acid shows a maximum at 278 nm. researchgate.net It is anticipated that the title compound would exhibit absorption maxima in a similar region, likely influenced by the electronic effects of all substituents.

Indole and its derivatives are also known for their fluorescent properties. The fluorescence of the indole ring is sensitive to the polarity of the solvent and the presence of quenching agents. The 5-hydroxy substitution is known to modulate the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima). The specific photophysical properties of this compound, including its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, would require experimental determination. These studies would be crucial for evaluating its potential applications in areas such as fluorescent probes and materials science.

Table 2: UV-Vis Absorption Maxima for Related Indole Compounds

| Compound Name | Solvent/Phase | Absorption Maxima (λₘₐₓ) |

|---|---|---|

| Indole researchgate.net | Gas Phase | ~260 nm, ~280 nm |

| 5-Hydroxyindole researchgate.net | Gas Phase | Red-shifted compared to indole |

| Indole-3-carboxylic acid researchgate.net | Not specified | 278 nm |

Computational and Theoretical Investigations of Ethyl 2 Ethoxy 5 Hydroxy 1h Indole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These theoretical methods provide insights that complement experimental findings.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate would involve the determination of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis could further elucidate charge distribution and delocalization within the indole (B1671886) ring system and its substituents. However, specific data from such analyses for the title compound are not present in the current body of scientific literature.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are often employed to predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational modes. For instance, the calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. Despite the utility of these methods, no such predictive studies for this compound have been published.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the pathways of chemical reactions. For indole derivatives, this could include studying their synthesis or metabolic pathways. At present, there are no published computational studies detailing the reaction mechanisms involving this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its biological activity. Such studies would reveal the preferred spatial arrangements of the ethoxy and carboxylate groups relative to the indole core. Regrettably, no MD simulation or conformational analysis studies have been reported for this compound.

Biological Activities and Mechanistic Investigations of Ethyl 2 Ethoxy 5 Hydroxy 1h Indole 3 Carboxylate and Its Analogs in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

The therapeutic potential of indole (B1671886) derivatives has been a subject of significant scientific inquiry, particularly focusing on their role as enzyme inhibitors in various pathological pathways. Substituted 5-hydroxyindole-3-carboxylates, including analogs of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, have been identified as effective inhibitors of key enzymes involved in inflammatory and bacterial resistance pathways.

Pharmacological suppression of 5-lipoxygenase (5-LO), the primary enzyme in the biosynthesis of pro-inflammatory leukotrienes, is a recognized strategy for addressing inflammatory and allergic conditions. unina.itunina.it Research has highlighted 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of this enzyme, demonstrating efficacy in both cell-based and cell-free environments. unina.itunina.it

In cell-based assays, which mimic physiological conditions, analogs of the target compound have shown significant inhibitory activity against 5-LO. For instance, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structurally related benzo[g]indole-3-carboxylate, was found to inhibit 5-LO activity in human neutrophils with a half-maximal inhibitory concentration (IC₅₀) of 0.23 μM. unina.itunina.it Another lead compound from the 2-amino-5-hydroxy-1H-indole-3-carboxylates class also potently inhibited the synthesis of 5-LO products in cell-based systems, showing an IC₅₀ value of 2.4 μM. unina.it These studies underscore the potential of the 5-hydroxyindole-3-carboxylate scaffold in cellular models of inflammation.

To confirm direct interaction with the enzyme, cell-free assays using purified or recombinant 5-LO are employed. In this context, the 5-hydroxyindole-3-carboxylate derivatives have proven to be direct and potent inhibitors. The analog ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrated a potent IC₅₀ value of 0.086 μM against recombinant human 5-LO. unina.itunina.it Similarly, a lead 2-amino-5-hydroxy-1H-indole-3-carboxylate compound showed an IC₅₀ of 0.3 μM in a cell-free assay. unina.it The strong performance in these assays confirms that these compounds directly target the 5-LO enzyme.

Table 1: 5-Lipoxygenase (5-LO) Inhibition by 5-Hydroxyindole-3-Carboxylate Analogs

| Compound Class | Specific Analog | Assay Type | System | IC₅₀ (μM) |

| Benzo[g]indole-3-carboxylate | Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Cell-Based | Human Neutrophils | 0.23 unina.itunina.it |

| Benzo[g]indole-3-carboxylate | Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Cell-Free | Recombinant Human 5-LO | 0.086 unina.itunina.it |

| 2-Amino-5-hydroxy-1H-indole | Lead Compound 37 | Cell-Based | N/A | 2.4 unina.it |

| 2-Amino-5-hydroxy-1H-indole | Lead Compound 37 | Cell-Free | N/A | 0.3 unina.it |

The mechanism of 5-LO inhibition by these compounds is linked to their chemical structure, specifically the 5-hydroxy group. unina.it 5-Hydroxyindoles are known to possess antioxidant properties. unina.it This allows them to function as redox-active 5-LO inhibitors. They are thought to interfere with the redox cycle of the non-heme iron atom within the active site of the 5-LO enzyme, which is crucial for its catalytic activity. unina.it To validate the importance of this functional group, derivatives lacking the 5-hydroxy moiety were synthesized and tested. These analogs, which lack reducing properties, showed a significant decrease in inhibitory potency, confirming that the 5-hydroxy group is a key structural requirement for the observed redox-related inhibitory mechanism. unina.it

In addition to the 5-LO pathway, the cyclooxygenase (COX) pathway is another critical route in the generation of pro-inflammatory mediators like prostaglandins. Selective inhibition of specific enzymes in this cascade is a desirable therapeutic goal. Research has revealed that benzo[g]indol-3-carboxylates, which are structurally analogous to the target compound, are potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1). unina.itresearchgate.net

The analog ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate inhibits human mPGES-1 with an IC₅₀ of 0.6 μM in a cell-free assay and 2 μM in intact A549 cells. unina.itresearchgate.net Notably, the inhibition of cellular COX-1 and COX-2 activity by this compound was significantly less pronounced. unina.itresearchgate.net This suggests a selective mode of action. By dually inhibiting both 5-LO and mPGES-1, these compounds can suppress the biosynthesis of both leukotrienes and prostaglandin E₂, two key mediators of inflammation. unina.it This dual inhibition profile presents a valuable pharmacological strategy for developing novel anti-inflammatory drugs. unina.itresearchgate.net

Table 2: mPGES-1 Inhibition by a 5-Hydroxyindole-3-Carboxylate Analog

| Compound | Assay Type | System | IC₅₀ (μM) |

| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Cell-Free | Human mPGES-1 | 0.6 unina.itresearchgate.net |

| Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate | Cell-Based | Intact A549 Cells | 2 unina.itresearchgate.net |

Efflux pumps are a significant mechanism by which bacteria develop resistance to antibiotics. The NorA efflux pump in Staphylococcus aureus, for example, contributes to resistance against fluoroquinolones. nih.govnih.gov Inhibitors of this pump (EPIs) can restore the efficacy of existing antibiotics. nih.gov While various indole derivatives have been screened for their activity as NorA EPIs, specific data on the inhibitory activity of this compound or its close analogs discussed in the preceding sections against the NorA efflux pump are not detailed in the available research. nih.gov Studies have identified other, structurally distinct indole derivatives as potent NorA inhibitors, demonstrating that the indole scaffold can be a basis for developing such agents. nih.gov However, direct evidence linking the 5-hydroxy-1H-indole-3-carboxylate structure to NorA inhibition is not presently available.

Cholinesterase Inhibition

Investigations into the biological activities of indole analogs have included assessments of their potential as cholinesterase inhibitors, a target relevant to neurodegenerative diseases. While simple indoles bearing hydroxy, methoxy, or carboxy groups on the benzene (B151609) ring typically show low inhibitory activity against acetylcholinesterase (AChE), the addition of a side chain at the pyrrole (B145914) ring can significantly enhance this activity. nih.gov For instance, serotonin (B10506), an indole derivative, demonstrates improved inhibitory action compared to the basic indole nucleus. nih.gov The inhibitory profile of serotonin and related β-carbolines against human AChE is similar to that observed with eel-AChE, although with a lower magnitude. nih.gov Molecular docking studies suggest that these indole analogs likely occupy the same binding site as the established AChE inhibitor, galantamine. nih.gov

Tubulin Polymerization Inhibition and Related Cell Proliferation Pathways

The indole scaffold is a key pharmacophore in the development of anticancer agents that function by inhibiting tubulin polymerization. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. nih.gov Numerous derivatives of the indole nucleus have been synthesized and evaluated for this activity, with many showing potent inhibition of tubulin assembly at low micromolar concentrations. nih.govnih.gov

Arylthioindole (ATI) derivatives, for example, are recognized as potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at various positions of the indole ring significantly influence cytotoxic and tubulin-inhibiting potency. For instance, certain 2-phenylindole derivatives potently inhibit tubulin polymerization and the growth of various cancer cell lines, including multi-drug-resistant ones. nih.gov One such derivative, compound 5m in a specific study, was found to effectively inhibit tubulin polymerization with an IC50 value of 0.37 µM. nih.gov These compounds often induce a robust G2/M cell-cycle arrest, leading to an accumulation of tumor cells in the M-phase. nih.gov

| Compound Class | Activity | IC50 Value | Reference |

|---|---|---|---|

| Arylthioindole (ATI) Analog | Tubulin Assembly Inhibition | 3.3 µM | nih.gov |

| Indole Derivative (5m) | Tubulin Polymerization Inhibition | 0.37 µM | nih.gov |

| Indole Derivative (1k) | Tubulin Polymerization Inhibition | 0.58 µM | nih.gov |

Receptor Ligand Binding Studies

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Characterization and Interaction Profiling

The structural similarity of the indole nucleus to the neurotransmitter serotonin has prompted extensive investigation into indole derivatives as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are significant targets for therapeutic agents aimed at treating central nervous system disorders.

Radioligand binding assays are crucial for determining the affinity of these compounds for their target receptors. Such studies have identified numerous indole-based compounds that bind with high affinity to 5-HT1A receptors, with many derivatives exhibiting inhibition constant (Ki) values in the low nanomolar range. researchgate.netnih.gov For example, a series of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin, which incorporates a different heterocyclic system but explores similar pharmacophoric space, showed high 5-HT1A affinity, with some compounds having Ki values as low as 0.5 nM. nih.gov

The affinity for 5-HT2A receptors is also a key parameter. The ratio of affinity for 5-HT1A versus 5-HT2A receptors is a critical determinant of a compound's pharmacological profile. Many modern models of receptor function assume a direct relationship between high-affinity agonist binding and its efficacy or intrinsic activity. nih.gov Studies focusing on this relationship have demonstrated that the ability of agonists to bind differentially to high- and low-affinity states of the 5-HT2A receptor is highly correlated with their intrinsic activities in functional assays, such as phosphoinositide hydrolysis. nih.gov

| Compound ID | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Serotonin | 5-HT1A | 3 nM | guidetopharmacology.org |

| Compound 4a | 5-HT1A | 0.9 nM | nih.gov |

| Compound 6a | 5-HT1A | 0.5 nM | nih.gov |

| Compound 10a | 5-HT1A | 0.6 nM | nih.gov |

Antiviral Activity Investigations (In Vitro Models)

The ethyl 5-hydroxy-1H-indole-3-carboxylate scaffold is a core component of the broad-spectrum antiviral drug Arbidol (umifenovir). Consequently, numerous analogs of this structure have been synthesized and evaluated for their antiviral properties against a range of viruses.

Inhibition of Influenza Virus Replication

Derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate are recognized as potent inhibitors of the influenza virus. researchgate.net The mechanism of action for this class of compounds, including Arbidol, often involves the inhibition of membrane fusion mediated by the viral hemagglutinin (HA) protein. By increasing the acid stability of HA, these compounds prevent the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.

In vitro studies using cytopathic effect (CPE) inhibition assays are commonly employed to quantify antiviral activity. One of the most potent inhibitors identified in a particular study, ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate, demonstrated greater potency than Arbidol against certain influenza A virus subtypes. researchgate.net Other studies have identified indole derivatives with IC50 values in the low micromolar and even nanomolar ranges against various strains of influenza A, including H1N1 and H3N2. nih.govmdpi.com

| Compound Class/ID | Influenza Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Indolo-glycyrrhetic acid derivative 2 | H1N1 | 29 µM | mdpi.com |

| Indolo-glycyrrhetic acid derivative 3 | H1N1 | 23 µM | mdpi.com |

| Pimodivir Analog (Comp. I) | H1N1 (A/PR/8/34) | 0.07 µM | nih.gov |

| Pimodivir Analog (Comp. I) | H3N2 (A/HK/8/68) | 0.04 µM | nih.gov |

Inhibition of Hepatitis C Virus (HCV)

The antiviral activity of the ethyl 1H-indole-3-carboxylate scaffold extends to the Hepatitis C Virus (HCV). Arbidol itself is known to inhibit both acute and chronic HCV infection. sci-hub.se In the search for novel anti-HCV agents, a series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and evaluated in Huh-7.5 cells. sci-hub.se

These studies revealed that many of the compounds exhibited anti-HCV activities at low concentrations. sci-hub.se The activity was assessed based on the inhibition of both viral entry and replication, with selectivity indices (SI) calculated to determine the therapeutic window. Several compounds showed higher selectivity indices for inhibition of viral entry and replication than the lead compound, Arbidol. sci-hub.se For example, compound 9a2 in one study showed an SI of >10 for entry inhibition and >16.7 for replication inhibition, compared to Arbidol's values of 6 and 15, respectively. sci-hub.se Interestingly, preliminary results suggest that the 5-hydroxy and 6-bromo groups characteristic of Arbidol may not be the essential pharmacophores for anti-HCV efficacy. sci-hub.se

Inhibition of Bovine Viral Diarrhea Virus (BVDV)

While direct studies on the inhibitory effects of this compound against Bovine Viral Diarrhea Virus (BVDV) are not extensively documented, research into analogous compounds provides significant insights. A study investigating the antiviral properties of novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives explored their efficacy against BVDV, among other viruses. researchgate.net Within this class of compounds, derivatives such as 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides were synthesized and evaluated. researchgate.net

The investigation revealed that these specific ethyl ester derivatives demonstrated significant activity against the tested viruses, which included influenza A/Aichi/2/69 (H3N2) virus, alongside the evaluation for BVDV and Hepatitis C virus (HCV). researchgate.net The antiviral activity of these indole derivatives underscores the potential of the 5-hydroxy-1H-indole-3-carboxylate scaffold as a basis for the development of antiviral agents. However, it is important to note that the antiviral screening showed that the synthesized compounds were ultimately found to be inactive against Bovine Viral Diarrhea Virus. researchgate.net Further research is required to determine the specific anti-BVDV activity of this compound itself.

Antimicrobial Activity Assessments (In Vitro Models)

The antimicrobial potential of indole derivatives has been a subject of considerable scientific inquiry. The core indole nucleus is a key structural motif in a variety of compounds exhibiting a broad spectrum of biological activities.

The antibacterial properties of various indole derivatives have been demonstrated against a range of pathogenic bacteria. While specific data for this compound is not detailed in the available literature, studies on related compounds highlight the potential of this chemical class. For instance, novel 2‐alkyl‐5‐((phenylsulfonyl)oxy)‐1H‐indole‐3‐carboxylate derivatives have been synthesized and evaluated for their antibacterial activities. researchgate.net Some of these compounds were found to inhibit the biofilm formation of tested bacterial strains at concentrations between 12.5–50 μM. researchgate.net The antibacterial efficacy of these derivatives was noted to be influenced by the nature of the substituents on the indole ring. researchgate.net

Table 1: Antibacterial Activity of Selected Indole Analogs

| Compound/Analog | Bacterial Strain | Activity | Reference |

| 2‐Alkyl‐5‐((phenylsulfonyl)oxy)‐1H‐indole‐3‐carboxylate derivatives | Various pathogenic bacteria | Inhibition of biofilm formation (12.5–50 μM) | researchgate.net |

The exploration of indole derivatives has also extended to their potential as antifungal agents. Research has shown that certain synthetic azole compounds containing an indole moiety exhibit significant antifungal activity. One study detailed the synthesis and evaluation of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1- nih.govactanaturae.ruresearchgate.net-triazol-1-yl-butan-2-ol derivatives. nih.gov

Within this series, compounds with a 3-trifluoromethyl substitution on the phenyl ring of the piperazine component demonstrated notable antifungal activity against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. nih.gov For example, one of the positional isomers showed a Minimum Inhibitory Concentration (MIC) value of 0.12 μg/mL for C. albicans and a resistant strain, and 0.25 μg/mL for C. tropicalis, C. parapsilosis, and C. krusei. nih.gov Another derivative also showed significant activity against Candida spp. and strong anticryptococcal activity. nih.gov Additionally, a study on 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, demonstrated promising antifungal activities, leading to its formulation in a nanosponge hydrogel for topical treatment of mycotic infections. nih.gov

Table 2: Antifungal Activity of Selected Indole Analogs

| Compound/Analog | Fungal Strain | MIC (μg/mL) | Reference |

| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazol-1-yl)-1- nih.govactanaturae.ruresearchgate.net-triazol-1-yl-butan-2-ol | C. albicans | 0.12 | nih.gov |

| C. tropicalis | 0.25 | nih.gov | |

| C. parapsilosis | 0.25 | nih.gov | |

| C. krusei | 0.25 | nih.gov | |

| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1- nih.govactanaturae.ruresearchgate.net-triazol-1-yl-butan-2-ol | Candida spp. | 0.25-0.5 | nih.gov |

| C. neoformans | 0.25 | nih.gov | |

| 6-methoxy-1H-indole-2-carboxylic acid | Various fungi | Promising antifungal activity | nih.gov |

Antioxidant Activity Evaluation

A series of novel indole-3-carboxaldehyde (B46971) derivatives conjugated with different aryl amines were synthesized and assessed for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and an inhibition of microsomal lipid peroxidation (LPO) assay. nih.gov One particular compound in this series demonstrated superior antioxidant activity compared to the other analogs and even surpassed the standard antioxidant, butylated hydroxy anisole (BHA). nih.gov

Furthermore, the synthesis of new 3-substituted-2-oxindole derivatives and their subsequent evaluation for in vitro antioxidant activity using the DPPH assay revealed that these compounds exhibited moderate to good antioxidant properties in comparison to the standard, ascorbic acid. nih.gov The antioxidant potential of these derivatives was found to be concentration-dependent. nih.gov

Table 3: Antioxidant Activity of Selected Indole Analogs

| Compound/Analog | Assay | Activity | Reference |

| Indole-3-carboxaldehyde derivative (5f) | DPPH & LPO | Superior to standard (BHA) | nih.gov |

| 3-Substituted-2-oxindole derivatives | DPPH | Moderate to good, concentration-dependent | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents at Indole (B1671886) Core Positions (N-1, C-2, C-3, C-5, C-6) on Biological Activity and Selectivity

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole core.

C-2 Position: The C-2 position of the indole nucleus is a key site for modification to influence potency and selectivity. In the context of 5-lipoxygenase (5-LO) inhibitors based on the 5-hydroxyindole-3-carboxylate scaffold, structural optimization of 2-substituted derivatives led to the discovery of potent inhibitors. nih.gov Specifically, the introduction of a 3-chlorobenzyl group at the C-2 position of an ethyl 5-hydroxy-1H-benzo[g]indole-3-carboxylate resulted in a compound with an IC50 value of 0.086 µM against recombinant human 5-LO. nih.gov This highlights the importance of the substituent's nature at C-2 for achieving high potency.

C-3 Position: The C-3 position of the indole ring is another critical locus for derivatization. The nature of the substituent at this position can significantly affect the antioxidant properties of indole derivatives. nih.gov For indole-2-carboxylates, the C-3 position has been a target for introducing groups via palladium-catalyzed arylation of C-3 bromo or iodo precursors. researchgate.net In the case of ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate, the ethyl carboxylate group at C-3 is a key feature. Studies on related compounds have shown that the esterification of a carboxylic acid at this position can lead to a complete loss of biological activity in some cases, suggesting the free carboxyl group may be involved in crucial interactions like hydrogen bonding or salt bridge formation. drugdesign.org However, in other contexts, such as certain cytotoxic agents, both carboxylic acids and their ester derivatives at the C-3 position have shown significant activity. nih.gov

C-5 and C-6 Positions: Substituents on the benzene (B151609) portion of the indole ring, particularly at the C-5 and C-6 positions, play a vital role in modulating biological activity. The 5-hydroxy group is a key feature of the scaffold under discussion and is known to be important for the activity of various indole derivatives, including those with antimicrobial properties. researchgate.net In a series of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, the presence of a chloro or fluoro group at the C-5 position enhanced the modulatory potency. nih.gov For some anticancer agents, a methoxyl group at the C-5 position was observed to be involved in the upregulation of tumor suppressor genes, while its presence at position 3 increased cytotoxicity. mdpi.com Furthermore, 5-substituted indole derivatives have garnered significant attention due to their unique biological activities. nih.gov

The following table summarizes the impact of substituents at various indole core positions on biological activity based on studies of related indole derivatives.

| Position | Substituent | Impact on Biological Activity | Reference Compound Class |

| N-1 | Alkyl, Aryl, Amine moieties | Modulates solubility and target engagement; can be crucial for specific interactions. | 5-hydroxyindole-3-carboxylic acids/esters, Mcl-1 inhibitors |

| C-2 | Substituted benzyl groups | Significantly influences potency. | 5-lipoxygenase inhibitors |

| C-3 | Carboxylic acid vs. Ester | Activity is context-dependent; free acid can be crucial for interactions. | Pyrrolopyrimidines, Cytotoxic agents |

| C-5 | Hydroxy, Halo, Methoxy groups | Often crucial for activity; can enhance potency and influence mechanism of action. | CB1 modulators, Anticancer agents |

Stereochemical Considerations and the Influence of Enantiomeric Purity

Stereochemistry plays a fundamental role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. However, for this compound, in its parent form, there are no chiral centers. Therefore, it exists as a single achiral molecule, and considerations of enantiomeric purity are not applicable.

Should modifications to the core structure introduce chirality, for instance, through the addition of a chiral substituent at any of the variable positions, then the resulting enantiomers or diastereomers would require separate evaluation. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.netnih.gov A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.com For indole derivatives, pharmacophore models have been developed to identify novel inhibitors for various targets. frontiersin.org

For the 5-hydroxyindole-3-carboxylate scaffold, a pharmacophore model could be developed based on the SAR data from active analogs. Such a model would likely include features such as:

A hydrogen bond donor feature corresponding to the 5-hydroxy group.

A hydrogen bond acceptor feature from the C-3 carboxylate group.

A hydrophobic/aromatic feature representing the indole ring system.

Additional features based on the optimal substituents identified at the N-1 and C-2 positions.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential hits.

Lead Optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. gd3services.combiosolveit.de For the this compound scaffold, lead optimization strategies could involve:

Systematic modification of substituents: Based on the SAR, systematic changes to the substituents at the N-1, C-2, and C-6 positions could be explored to enhance potency and selectivity. For example, exploring a range of substituted benzyl groups at the C-2 position, as suggested by studies on 5-LO inhibitors. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity. For instance, the ethyl ester at C-3 could be replaced with other groups like amides or tetrazoles to probe for improved interactions.

Structure-guided design: If the biological target is known, its three-dimensional structure can be used to design modifications that enhance binding affinity. This could involve introducing groups that form additional hydrogen bonds or hydrophobic interactions within the binding pocket.

Through an iterative process of design, synthesis, and biological evaluation, the lead optimization process aims to develop a preclinical candidate with an optimal balance of desired properties.

Future Directions in Research on Ethyl 2 Ethoxy 5 Hydroxy 1h Indole 3 Carboxylate

Exploration of Novel and Sustainable Synthetic Routes and Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on classic methods that may involve harsh conditions or generate significant waste. tandfonline.com Future research should prioritize the development of green and sustainable synthetic protocols for ethyl 2-ethoxy-5-hydroxy-1H-indole-3-carboxylate.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comtandfonline.com

Catalytic Systems: The use of novel catalysts, such as SO3H-functionalized ionic liquids, can facilitate reactions in environmentally benign solvents like water. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of indole-3-carboxylates. beilstein-journals.org

| Parameter | Conventional Methods (e.g., Fischer Indole Synthesis) | Green/Sustainable Alternatives |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours tandfonline.com |

| Solvents | Often harsh organic solvents | Water, ionic liquids, or solvent-free tandfonline.comrsc.org |

| Energy Consumption | High (prolonged heating) | Lower (e.g., targeted microwave heating) tandfonline.com |

| Waste Generation | Often significant | Minimized through one-pot and catalytic processes researchgate.net |

Advanced Spectroscopic and Structural Biology Techniques for Target Elucidation

Understanding how a molecule like this compound interacts with its biological targets is crucial for drug development. Future research should employ a suite of advanced analytical techniques.

Spectroscopic Characterization: A thorough characterization using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry is fundamental. nih.govresearchgate.netimpactfactor.org Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental data and predict spectroscopic properties. researchgate.nettsijournals.com

Structural Biology: To identify and characterize the binding of this compound to proteins, techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable. These methods can provide high-resolution structural information of the small molecule bound to its protein target. ebi.ac.uk This allows for a detailed understanding of the key interactions driving binding and can guide further optimization. vajdalab.orgplos.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. For a compound like this compound, AI can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of known indole derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel analogs.

De Novo Design: Generative AI models can design entirely new indole-based molecules with desired properties, exploring a vast chemical space more efficiently than traditional methods.

Structure-Activity Relationship (SAR) Analysis: AI can help decipher complex SARs, identifying which structural modifications are most likely to improve potency and selectivity.

Development of Hybrid Molecules and Prodrug Design

Creating hybrid molecules, which combine the indole scaffold with other pharmacologically active moieties, is a promising strategy for developing multi-target drugs or enhancing activity. nih.gov

Hybrid Molecule Synthesis: this compound could be chemically linked to other heterocyclic systems like pyrazole, chalcone, or triazole to create novel hybrid compounds with potentially synergistic or expanded biological activities. nih.govnih.govnih.gov

Prodrug Strategies: To improve properties such as solubility or bioavailability, the core molecule can be modified into a prodrug. For instance, the hydroxyl group at the 5-position could be esterified, creating a derivative that is converted back to the active compound in the body.

| Hybrid Partner | Associated Biological Activity | Rationale for Hybridization |

|---|---|---|

| Chalcone | Anticancer, Antioxidant nih.govresearchgate.net | Combine cytotoxic and antioxidant properties. |

| Pyrazole | Anticancer, Anti-inflammatory nih.gov | Develop multi-target anticancer agents. |

| 1,2,4-Triazole | Anticancer, Antimicrobial mdpi.commdpi.com | Create agents with dual anticancer and antimicrobial effects. |

| Hydantoin | Anticonvulsant, Anti-inflammatory nih.gov | Explore potential neuroprotective or anti-inflammatory applications. |

Investigation of Emerging Biological Targets and Therapeutic Areas